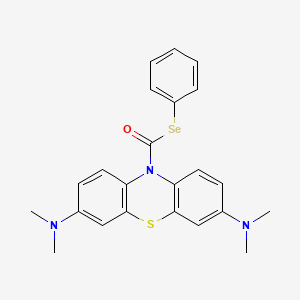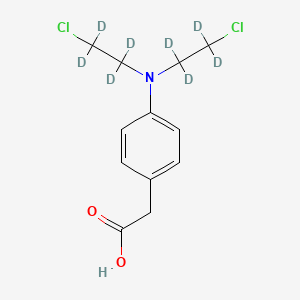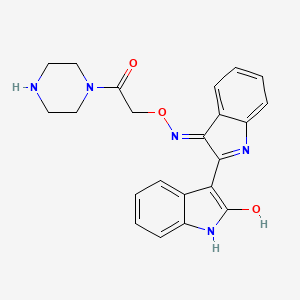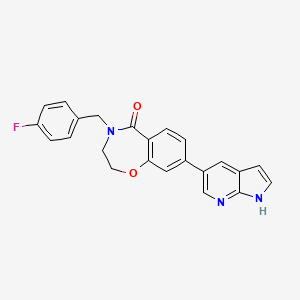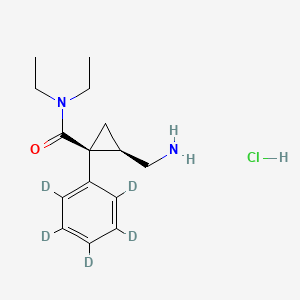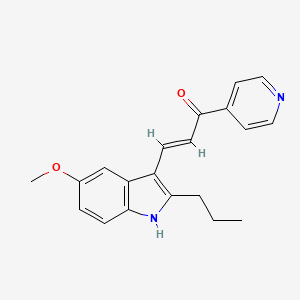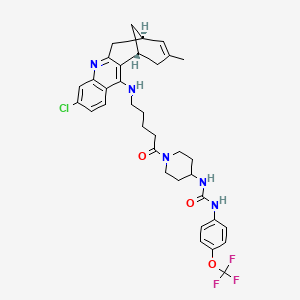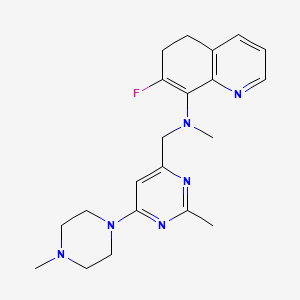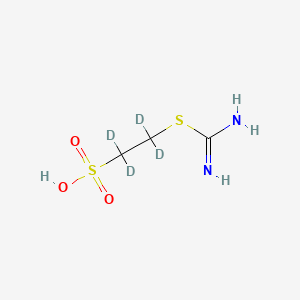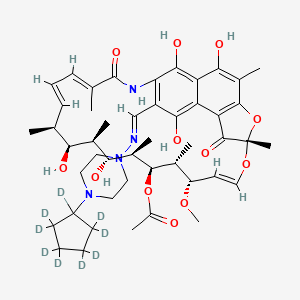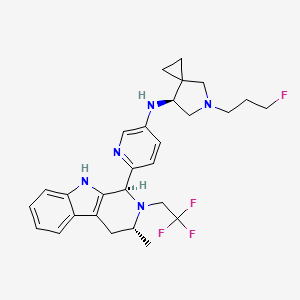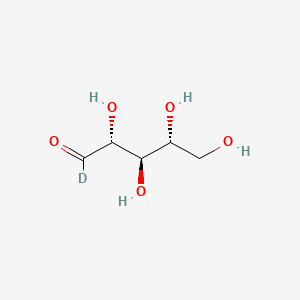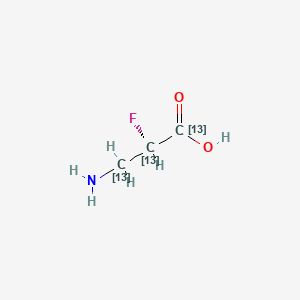
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid is a fluorinated amino acid derivative. The compound is characterized by the presence of a fluorine atom and three carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and fluorine chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid typically involves the introduction of a fluorine atom into an amino acid precursor. One common method is the fluorination of a suitable amino acid derivative using electrophilic fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like chromatography ensures the consistent production of high-quality this compound.
化学反应分析
Types of Reactions
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions include various fluorinated derivatives, oxo compounds, and substituted amino acids, which can be further utilized in synthetic and medicinal chemistry.
科学研究应用
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid exerts its effects involves its interaction with biological molecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. The isotopic labeling with carbon-13 allows for detailed studies of metabolic processes and molecular interactions using techniques like NMR spectroscopy.
相似化合物的比较
Similar Compounds
(2R)-3-amino-2-fluoropropanoic acid: Lacks the carbon-13 isotopes, making it less useful for isotopic labeling studies.
(2R)-3-amino-2-chloropropanoic acid: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
(2R)-3-amino-2-bromopropanoic acid: Contains a bromine atom, which is larger and more reactive than fluorine.
Uniqueness
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid is unique due to its combination of fluorine and carbon-13 isotopes, which provides distinct advantages in both chemical reactivity and analytical applications. The presence of fluorine enhances the compound’s stability and bioavailability, while the carbon-13 isotopes enable precise tracking in metabolic studies.
属性
分子式 |
C3H6FNO2 |
|---|---|
分子量 |
110.062 g/mol |
IUPAC 名称 |
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1 |
InChI 键 |
OJQNRNQELNLWHH-FMYLKJIZSA-N |
手性 SMILES |
[13CH2]([13C@H]([13C](=O)O)F)N |
规范 SMILES |
C(C(C(=O)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


